Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide,4’-[1,5-pentanediylbis(thio)]bis-, dihydrochloride is a chemical compound with the CAS number 57514-59-7. This compound is known for its unique structure, which includes a benzenecarboximidamide core linked by a 1,5-pentanediylbis(thio) bridge, and it is commonly used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide,4’-[1,5-pentanediylbis(thio)]bis-, dihydrochloride typically involves the reaction of benzenecarboximidamide with a 1,5-pentanediylbis(thio) linker under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide,4’-[1,5-pentanediylbis(thio)]bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide,4’-[1,5-pentanediylbis(thio)]bis-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties in treating diseases such as trypanosomiasis and leishmaniasis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide,4’-[1,5-pentanediylbis(thio)]bis-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Benzenecarboximidamide,4’-[1,5-pentanediylbis(thio)]bis-, dihydrochloride include:
- Benzenecarboximidamide,4’-[1,5-pentanediylbis(oxy)]bis-
- Benzenecarboximidamide,4’-[1,5-pentanediylbis(methyl)]bis-
- Benzenecarboximidamide,4’-[1,5-pentanediylbis(ethyl)]bis-
Uniqueness
What sets Benzenecarboximidamide,4’-[1,5-pentanediylbis(thio)]bis-, dihydrochloride apart from similar compounds is its unique 1,5-pentanediylbis(thio) linker, which imparts distinct chemical and biological properties. This structural feature contributes to its specific reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
57514-59-7 |
---|---|
Molekularformel |
C19H25ClN4S2 |
Molekulargewicht |
409.0 g/mol |
IUPAC-Name |
4-[5-(4-carbamimidoylphenyl)sulfanylpentylsulfanyl]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C19H24N4S2.ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);1H |
InChI-Schlüssel |
IXYIKMQNSOUJBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)SCCCCCSC2=CC=C(C=C2)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.